4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol
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Overview
Description
4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Base mediums like sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfones and their derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the starting materials and reagents used.
Scientific Research Applications
4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A.
Pathways Involved: The compound interferes with signaling pathways related to cell proliferation, apoptosis, and inflammation, making it effective against cancer and neurodegenerative diseases.
Comparison with Similar Compounds
- Imidazo[1,5-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
- Thiazolo[3,4-a]quinoxaline
Comparison: 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and biological activities. Compared to other similar compounds, it has shown more pronounced biological activities, particularly in anticancer and neuroprotective applications .
Properties
CAS No. |
39744-77-9 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol |
InChI |
InChI=1S/C10H9N3O/c14-7-1-2-9-8(5-7)12-6-10-11-3-4-13(9)10/h1-5,12,14H,6H2 |
InChI Key |
HNVUVPWBSNSMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN2C3=C(N1)C=C(C=C3)O |
Origin of Product |
United States |
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